molecular formula C14H12FN3O3S B11257459 N-(3-fluorophenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(3-fluorophenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11257459
M. Wt: 321.33 g/mol
InChI Key: JNWONOXSHJEXJU-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a sulfonamide group attached to a benzodiazole core. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can be compared with other similar compounds, such as:

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but contains a bromine atom instead of a methyl group.

    N-Ethylpentylone: Although structurally different, this compound shares some similar functional groups and is used in similar research applications.

The uniqueness of N-(3-FLUOROPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C14H12FN3O3S

Molecular Weight

321.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C14H12FN3O3S/c1-8-5-11-12(17-14(19)16-11)7-13(8)22(20,21)18-10-4-2-3-9(15)6-10/h2-7,18H,1H3,(H2,16,17,19)

InChI Key

JNWONOXSHJEXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=CC=C3)F)NC(=O)N2

Origin of Product

United States

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